molecular formula C16H15N3O2S B12704294 Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide CAS No. 129885-04-7

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide

Cat. No.: B12704294
CAS No.: 129885-04-7
M. Wt: 313.4 g/mol
InChI Key: FRRWNXKSYQGFBV-UHFFFAOYSA-N
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Description

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide is a chemical compound with the molecular formula C16H15N3O2S It is known for its unique structure, which includes an acridine moiety, a methoxy group, and a thioacetic acid hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:

    Formation of 4-methoxy-9-acridinylthioacetic acid: This intermediate is synthesized by reacting 4-methoxyacridine with thioacetic acid under controlled conditions.

    Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the final product, this compound.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for bulk production, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its acridine moiety, which is known for its DNA intercalating properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the thioacetic acid hydrazide group may interact with various enzymes and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antibacterial and antiseptic properties.

    Mitoxantrone: A synthetic anthracenedione with structural similarities to acridine compounds, used in cancer treatment.

Uniqueness

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide is unique due to its combination of an acridine moiety, a methoxy group, and a thioacetic acid hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

129885-04-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-methoxyacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C16H15N3O2S/c1-21-13-8-4-6-11-15(13)18-12-7-3-2-5-10(12)16(11)22-9-14(20)19-17/h2-8H,9,17H2,1H3,(H,19,20)

InChI Key

FRRWNXKSYQGFBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SCC(=O)NN

Origin of Product

United States

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